1,3,5,7-四甲基-6-苯基-2,4,8-三氧杂-6-磷杂金刚烷

描述

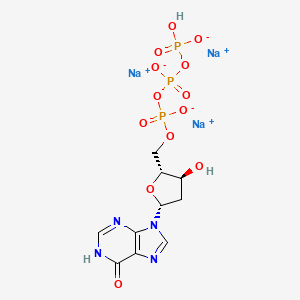

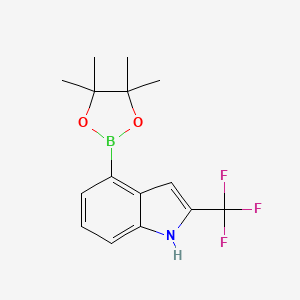

The compound 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane is a derivative of adamantane, which is a unique structure characterized by a three-dimensional framework that can be functionalized to create various derivatives with interesting properties and applications. The adamantane structure provides a rigid scaffold that can be used to explore spatial arrangements of functional groups and their subsequent chemical behavior .

Synthesis Analysis

The synthesis of palladium complexes of 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane has been achieved, demonstrating the compound's ability to act as a ligand for metal centers. This synthesis involves the preparation of the phosphine derivative followed by complexation with palladium, resulting in a catalyst that is effective in various coupling reactions . Additionally, the synthesis of related adamantane derivatives, such as 1,3,5,7-tetracyanoadamantane and its subsequent reduction to 1,3,5,7-tetrakis(aminomethyl)adamantane, showcases the versatility of adamantane chemistry and the potential for further functionalization of the tetramethyl-6-phenyl derivative .

Molecular Structure Analysis

The adamantane derivatives, including the tetramethyl-6-phenyl compound, exhibit a rigid and well-defined molecular structure. X-ray crystallography has been used to determine the structure of related compounds, providing insight into the spatial arrangement of substituents around the adamantane core. This structural information is crucial for understanding the reactivity and interaction of these compounds with other chemical species .

Chemical Reactions Analysis

The palladium complex of 1,3,5,7-tetramethyl-6-phenyl-6-phosphaadamantane has been shown to catalyze Suzuki and Sonogashira coupling reactions, as well as the alpha-arylation of ketones. These reactions proceed with excellent yields under mild conditions, highlighting the compound's potential as a versatile catalyst in organic synthesis . The ability to undergo such reactions is indicative of the compound's reactivity and the utility of its palladium complexes in facilitating bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane and its derivatives are influenced by the adamantane core and the nature of the substituents. The compound's solubility, stability, and reactivity can be tailored through functionalization, as seen in the synthesis of water-soluble derivatives and the formation of crystalline complexes. The adamantane framework imparts a degree of rigidity that can affect the compound's behavior in solution and in the solid state .

科学研究应用

有机合成中的催化

1,3,5,7-四甲基-6-苯基-2,4,8-三氧杂-6-磷杂金刚烷在有机合成中的催化中显示出重要的应用。例如,它已被用于合成钯配合物,该配合物有效催化铃木和索诺加希拉反应,以及酮的α-芳基化,在温和条件下提供优异的产率 (阿贾本等,2004)。此外,它在催化微波辅助索诺加希拉和羰基化环化反应以制备取代黄酮方面的功效也值得注意 (阿乌阿和卡普雷塔,2009)。

金属配合物中的配体

该化合物还可用作各种金属配合物中的配体。在铑(I)氢甲酰化催化剂中,它已被用于创建强大而高效的体系,在活性和选择性方面都优于传统的亚磷酸酯 (巴伯等,2005)。此外,它构成了一个由 15 个成员组成的磷杂金刚烷配体库的一部分,该库已被筛选用于以显着的效率促进铃木型偶联 (布伦斯特伦等,2004)。

改善反应条件

在逆极性合成领域,它改善了钯催化的交叉偶联中的反应条件,从而获得了最佳速率和产率 (施明克和克尔斯卡,2011)。将其包含在 PdI2 催化的 2-烯丙基苯酚环羰基化中,可获得良好的产物选择性 (阿梅斯基塔-瓦伦西亚和阿尔珀,2014)。

作用机制

Target of Action

It is known to act as a ligand in the synthesis of complexes for hydroformylation catalysis .

Mode of Action

The compound interacts with its targets through its role as a ligand. It forms complexes that are used in hydroformylation catalysis

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in catalysis. It is involved in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins by intramolecular cyclocarbonylation

Result of Action

The molecular and cellular effects of the compound’s action are related to its role in catalysis. It aids in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins

Action Environment

The compound is sensitive to air and moisture . These environmental factors can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21O3P/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVSJWUWBATQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699640 | |

| Record name | 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane | |

CAS RN |

97739-46-3 | |

| Record name | 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)

![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)

![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)

![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)